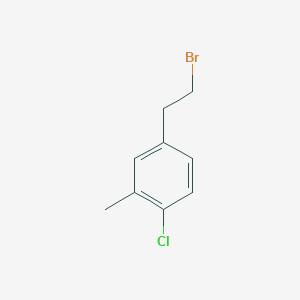
4-(2-Bromoethyl)-1-chloro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)-1-chloro-2-methylbenzene: is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1-chloro-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-chloro-2-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromoethyl)-1-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation Reactions: Potassium permanganate in aqueous acidic conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Formation of new compounds with functional groups such as amines, thiols, or ethers.
Oxidation Reactions: Formation of 4-(2-bromoethyl)-1-chloro-2-methylbenzoic acid.
Reduction Reactions: Formation of 4-(2-ethyl)-1-chloro-2-methylbenzene.
Applications De Recherche Scientifique
Chemistry: 4-(2-Bromoethyl)-1-chloro-2-methylbenzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic hydrocarbons on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its versatility allows for the development of materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the bromoethyl and chloro groups, which can undergo nucleophilic substitution and other transformations. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
- 4-(2-Bromoethyl)-1-chloro-2-methylbenzene
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromomethyl-1,3-dioxolane
Comparison: this compound is unique due to the presence of both bromoethyl and chloro substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, 2-(2-Bromoethyl)-1,3-dioxolane and 2-Bromomethyl-1,3-dioxolane contain a dioxolane ring, which influences their chemical behavior and applications. The presence of the benzene ring in this compound also contributes to its aromaticity and stability, making it suitable for different types of reactions and applications.
Propriétés
Formule moléculaire |
C9H10BrCl |
|---|---|
Poids moléculaire |
233.53 g/mol |
Nom IUPAC |
4-(2-bromoethyl)-1-chloro-2-methylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
UEZXZKXHCMZGSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)
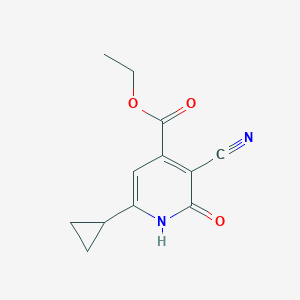

![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)

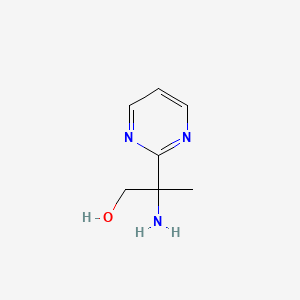
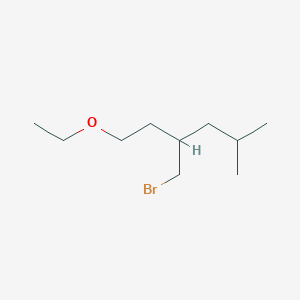
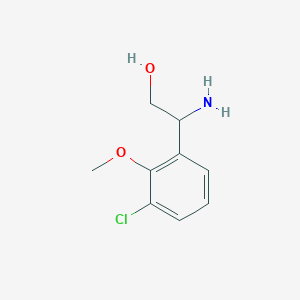
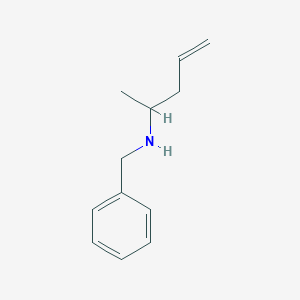

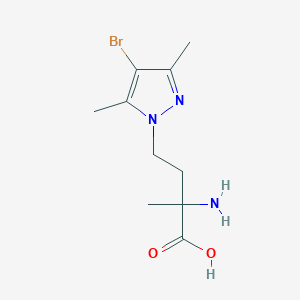
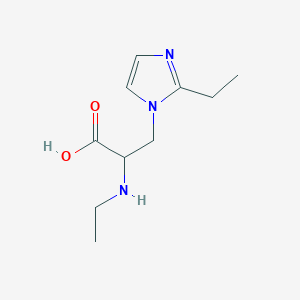
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
